[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride
Description
Properties
IUPAC Name |
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPMKCBTJIZVKF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride typically involves the reaction of imidazolidinone derivatives with methanesulfonyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as palladium or nickel complexes may be used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine may yield a sulfonamide derivative, while reaction with an alcohol could produce a sulfonate ester.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a building block in drug development. Its derivatives have shown promising biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride exhibit significant antimicrobial activities against various pathogens.
- Anticancer Activity : The structural features of this compound suggest potential applications in cancer therapy, particularly as metalloproteinase inhibitors, which play a crucial role in cancer progression and tissue remodeling.
Case Study : A study investigated the synthesis of sulfonamide derivatives from this compound, demonstrating its utility in creating compounds with enhanced biological activity against cancer cell lines .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. It can react with various nucleophiles to form:
- Sulfonamide Derivatives : By reacting with amines.
- Sulfonate Esters : Through reactions with alcohols.
These reactions are critical for developing new materials and pharmaceuticals.
Table 1: Reaction Products from this compound
| Nucleophile | Product Type | Example Compound |
|---|---|---|
| Amine | Sulfonamide | Sulfanilamide |
| Alcohol | Sulfonate Ester | Methanesulfonate |
Material Science
The compound is also utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into polymers and resins that require specific functional properties. This application is particularly relevant in industries focusing on high-performance materials.
Toxicological Considerations
While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have indicated that methanesulfonyl chloride can cause severe tissue irritation and has specific acute toxicity levels when inhaled or ingested . Understanding these safety aspects is crucial for researchers working with this compound.
Mechanism of Action
The mechanism of action of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to modify molecular structures and introduce new functional groups.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and its analogs:
Impact of Substituents on Reactivity and Properties
- The ethane spacer in 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride introduces conformational flexibility, which may alter binding affinity in drug-target interactions .
- Stereochemical Influence :
Chiral Resolution
Chiralpak AD columns separate enantiomers of related compounds, with retention times varying by stereochemistry (e.g., 8.9 min for the faster (4S)-isomer vs. 11.5 min for slower analogs) .
Biological Activity
Overview
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride is a chemical compound notable for its diverse applications in medicinal chemistry and organic synthesis. Its unique structure, featuring an imidazolidinone ring and a methanesulfonyl chloride group, enables it to participate in various biological activities, particularly as an intermediate in drug development.
- Molecular Formula : C5H7ClN2O4S
- Molecular Weight : 226.64 g/mol
- CAS Number : 459818-67-8
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The methanesulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, which is exploited in various synthetic applications. This reactivity facilitates the modification of molecular structures, leading to the synthesis of biologically active derivatives.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance:
- Antimicrobial Activity : Compounds derived from this sulfonamide have shown effectiveness against various bacterial strains.
- Anticancer Activity : Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth.
Case Studies
- Synthesis of Sulfonamide Derivatives : A study synthesized sulfonamide derivatives from this compound and evaluated their biological activity against breast cancer cells. The results indicated that these derivatives significantly inhibited cell growth and induced apoptosis in vitro .
- Mechanism Exploration : Another investigation focused on the mechanism by which these compounds exert their anticancer effects. It was found that they inhibit the activity of myeloid cell leukemia-1 (MCL-1), a protein that promotes cell survival in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Methanesulfonyl Chloride | Simple sulfonyl chloride | Limited | Lacks imidazolidinone ring |
| Imidazolidinone Derivatives | Contains imidazolidinone core | Varies | Different substituents affect activity |
The unique combination of the imidazolidinone ring with the methanesulfonyl chloride group allows this compound to participate in a wider range of reactions compared to simpler compounds.
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
Q & A
Basic: What are the critical safety protocols for handling and storing [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride in laboratory settings?
Answer:
- Handling:
- Use organic vapor respirators (JIS T 8152), chemical-resistant gloves (e.g., nitrile), and safety goggles (JIS T 8147) to prevent inhalation, skin contact, or eye exposure .
- Work in a fume hood with local exhaust ventilation to avoid vapor accumulation .
- Avoid sparks, open flames, or static discharge due to flammability risks .
- Storage:
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
While direct synthesis data for this compound is limited, analogous sulfonyl chlorides are synthesized via:
Sulfonation of Amines: Reacting an imidazolidinone precursor with methanesulfonyl chloride (MsCl) under controlled conditions. For example:
- Step 1: Protect reactive groups (e.g., amines) using trimethylsilyl chloride (TMSCl) in anhydrous dichloromethane (DCM) .
- Step 2: Add MsCl dropwise at 0–5°C with pyridine as an acid scavenger .
- Step 3: Purify via recrystallization in ethyl acetate/hexane mixtures .
Alternative Route: Modify existing protocols for structurally similar compounds, such as (4-methylphenyl)methanesulfonyl chloride, by substituting the aryl group with the imidazolidinone moiety .
Basic: How should researchers purify and characterize this compound?
Answer:
- Purification:
- Characterization:
- NMR (¹H/¹³C): Confirm sulfonyl chloride peaks (e.g., δ 3.5–4.0 ppm for CH₂SO₂Cl) and imidazolidinone carbonyl signals (δ 170–180 ppm in ¹³C) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) .
- FT-IR: Identify sulfonyl (S=O) stretches at 1350–1150 cm⁻¹ and carbonyl (C=O) bands at 1650–1750 cm⁻¹ .
Advanced: How does the compound’s stability vary under different experimental conditions?
Answer:
Advanced: What reaction mechanisms govern its reactivity in nucleophilic substitutions?
Answer:
The sulfonyl chloride group undergoes nucleophilic acyl substitution :
Activation: The electrophilic sulfur attracts nucleophiles (e.g., amines, alcohols).
Transition State: Nucleophile attacks sulfur, displacing chloride (rate-determining step).
Byproduct: HCl is released, necessitating scavengers (e.g., pyridine) to prevent side reactions .
- Example: Reaction with amines forms sulfonamides, critical in drug intermediate synthesis .
Advanced: How can researchers resolve contradictions in reported reactivity or yields?
Answer:
- Controlled Replication: Repeat experiments using identical reagents (e.g., same solvent lot, anhydrous conditions) .
- In Situ Monitoring: Use HPLC or TLC to track reaction progress and identify intermediates .
- Kinetic Studies: Vary temperature, catalyst loading, or stoichiometry to isolate rate-limiting factors .
Advanced: What strategies optimize synthesis yield and scalability?
Answer:
- Design of Experiments (DoE):
- Variables: Temperature (−10°C vs. 25°C), stoichiometry (1:1.2 vs. 1:1.5), and reaction time (2–24 hrs).
- Response Surface Methodology (RSM): Identify optimal conditions for maximum yield .
- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Workup: Quench excess MsCl with ice-cold sodium bicarbonate to minimize hydrolysis .
Advanced: What analytical methods validate environmental and toxicological impacts?
Answer:
- Aquatic Toxicity: Use BCF (Bioconcentration Factor) models (e.g., log Kow ≈ 1.3 predicts low bioaccumulation) .
- Soil Mobility: Estimate Koc (Organic Carbon Partitioning) via molecular connectivity indices (predicted Koc = 6.1, indicating high mobility) .
- Inhalation Risks: Reference AEGL (Acute Exposure Guideline Levels) for methanesulfonyl chloride analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
